molecular formula C18H29NO3S B2862577 2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine CAS No. 1903397-71-6

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine

Cat. No.: B2862577
CAS No.: 1903397-71-6
M. Wt: 339.49
InChI Key: INSJVCLZHFTPKU-UHFFFAOYSA-N
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Description

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine is a chemical compound of significant interest in medicinal chemistry and biological research. As a benzenesulfonylpiperidine derivative, this scaffold is frequently explored in the development of novel small-molecule inhibitors and modulators for various biological targets . The structural motif of a piperidine ring linked to a substituted benzene sulfonyl group is common in compounds investigated for their interaction with enzymes and receptors . Piperidine derivatives are a prominent class of compounds in drug discovery, often valued for their potential to mimic biological structures and interact with protein targets . Research into similar molecules has shown their applicability in studying essential enzymes, such as those involved in bacterial electron transport chains like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . Furthermore, piperidine-based structures have been extensively studied as modulators of chemokine receptors, such as CCR5, highlighting the versatility of this core structure in probing diverse biological pathways . The specific substitution pattern on the benzene ring of this compound—featuring methoxy, methyl, and isopropyl groups—suggests potential for tailored lipophilicity and steric interaction, which are critical parameters for optimizing potency and drug-like properties in lead compounds . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

IUPAC Name

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-6-15-9-7-8-10-19(15)23(20,21)18-12-16(13(2)3)14(4)11-17(18)22-5/h11-13,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSJVCLZHFTPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine is a compound of interest due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonamide group and an aromatic moiety. Its chemical formula is C17H24N1O3S1C_{17}H_{24}N_{1}O_{3}S_{1}, with a molecular weight of approximately 304.39 g/mol. The structural characteristics contribute to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of sulfonamide compounds exhibit antimicrobial properties. The presence of the benzenesulfonyl group in this compound may enhance its efficacy against certain bacterial strains .
  • Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development in cancer therapy .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a sulfonamide group often act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
  • Modulation of Signaling Pathways : Similar compounds have been shown to interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
  • Interaction with Receptors : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing neuropharmacological profiles .

Case Studies

Several case studies have explored the effects of structurally related compounds:

  • Study on Anticancer Activity : A study involving a series of sulfonamide derivatives reported significant cytotoxic effects against MCF-7 breast cancer cells, with some derivatives exhibiting IC50 values as low as 9.24 µM . This indicates the potential for this compound to exhibit similar effects.
  • Neuropharmacological Effects : Another investigation into piperidine analogs highlighted their ability to modulate dopamine transporter activity, which could have implications for treating neurological disorders . This suggests that the compound may also possess neuroactive properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibitory effects on metabolic enzymes
Neurotransmitter InteractionModulation of dopamine transporter activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s piperidine ring is substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an ethyl group. This contrasts with structurally related piperidine derivatives, such as 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one (), which features an acetyl group and phenyl substituents. Key structural differences include:

Compound Piperidine Substituents Functional Groups Conformation
Target Compound 2-Ethyl, benzenesulfonyl Methoxy, methyl, isopropyl, sulfonyl Likely chair*
1-[r-2,c-6-diphenyl...]ethan-1-one Acetyl, diphenyl, isopropyl Acetyl, phenyl Chair (confirmed)

*The chair conformation is hypothesized based on the prevalence of this conformation in piperidine derivatives with bulky substituents .

  • Steric Effects : The benzenesulfonyl group in the target compound introduces greater steric hindrance compared to the acetyl group in the analog from . This may distort the piperidine ring’s geometry or influence substituent dihedral angles.

Electronic Properties

For the target compound:

  • The sulfonyl group’s electron-withdrawing nature is expected to lower HOMO energy levels, reducing nucleophilicity.
  • The methoxy group’s electron-donating effects may partially counterbalance this, creating localized regions of electron density.

Comparative Data:

Compound HOMO (eV) LUMO (eV) Gap (eV)
Target Compound Not reported Not reported Not reported
1-[r-2,c-6-diphenyl...]ethan-1-one -6.8 -1.6 5.2

Further DFT studies on the target compound are required to validate these hypotheses.

Intermolecular Interactions and Crystal Packing

The analog in forms C–H···O hydrogen-bonded chains along the crystallographic b-axis. For the target compound:

  • The sulfonyl oxygen atoms are potent hydrogen-bond acceptors, likely enabling stronger intermolecular interactions than the acetyl oxygen in the analog.
  • The methoxy group may participate in additional C–H···O or lone-pair interactions, influencing crystal packing.

Hypothetical Packing Motifs:

Compound Dominant Interactions Packing Motif
Target Compound C–H···O (sulfonyl/methoxy), van der Waals Layered or helical
1-[r-2,c-6-diphenyl...]ethan-1-one C–H···O (acetyl) Chain-like

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